6-[3-(Dimethylamino)prop-2-enoyl]-4-ethyl-7-hydroxy-8-methylchromen-2-one
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Overview
Description
6-[3-(Dimethylamino)prop-2-enoyl]-4-ethyl-7-hydroxy-8-methylchromen-2-one is a synthetic organic compound belonging to the chromen-2-one family This compound is characterized by its unique structure, which includes a dimethylamino group, an enoyl group, and a chromen-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(Dimethylamino)prop-2-enoyl]-4-ethyl-7-hydroxy-8-methylchromen-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of a chromen-2-one derivative with a dimethylamino-prop-2-enoyl precursor. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are carefully controlled to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-[3-(Dimethylamino)prop-2-enoyl]-4-ethyl-7-hydroxy-8-methylchromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-[3-(Dimethylamino)prop-2-enoyl]-4-ethyl-7-hydroxy-8-methylchromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[3-(Dimethylamino)prop-2-enoyl]-4-ethyl-7-hydroxy-8-methylchromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 6-[3-(Dimethylamino)prop-2-enoyl]-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one
- 6-[3-(Dimethylamino)prop-2-enoyl]-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one
Uniqueness
Compared to similar compounds, 6-[3-(Dimethylamino)prop-2-enoyl]-4-ethyl-7-hydroxy-8-methylchromen-2-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 4-position and the methyl group at the 8-position can affect its interaction with molecular targets, potentially enhancing its therapeutic properties .
Properties
IUPAC Name |
6-[3-(dimethylamino)prop-2-enoyl]-4-ethyl-7-hydroxy-8-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-5-11-8-15(20)22-17-10(2)16(21)13(9-12(11)17)14(19)6-7-18(3)4/h6-9,21H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPVQWUMQJYFQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C(C(=C(C=C12)C(=O)C=CN(C)C)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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